Cyclopropa[3,4]cyclopenta[1,2-c]pyridine
Description
Structural Classification and Nomenclature
Cyclopropacyclopenta[1,2-c]pyridine is a tricyclic heterocyclic compound comprising three fused rings: a cyclopropane, a cyclopentane, and a pyridine. The pyridine ring (six-membered, nitrogen-containing aromatic system) forms the central core, fused at positions 1 and 2 to a cyclopentane ring, which is further fused at positions 3 and 4 to a cyclopropane ring.
IUPAC Name : Cyclopropacyclopenta[1,2-c]pyridine
Molecular Formula : C₉H₅N
Molecular Weight : 127.14 g/mol
The naming follows fused-ring nomenclature rules, where numbering prioritizes the pyridine ring. The cyclopropane and cyclopentane are designated as fused substituents based on their attachment points.
Structural Features:
- Pyridine core : Provides aromaticity and basicity due to the lone pair on nitrogen.
- Cyclopentane fusion : Introduces strain and non-planarity.
- Cyclopropane fusion : Adds significant ring strain, enhancing reactivity.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Ring sizes | 3-, 5-, 6-membered fused rings |
| Aromatic system | Pyridine (6π electrons) |
| Hybridization | sp² (pyridine), sp³ (cyclopentane/cyclopropane) |
Historical Context of Cyclopenta-fused Pyridine Research
The study of cyclopenta-fused pyridines began in the mid-20th century with the isolation of natural products like actinidine (a cyclopenta[c]pyridine derivative) from Actinidia polygama in 1959. Synthetic efforts gained momentum in the 2010s, driven by the discovery of bioactive derivatives. For example, cerbinal-inspired analogs were synthesized in 2024 to explore antiviral properties. Key milestones include:
Significance in Heterocyclic Chemistry
Cyclopropacyclopenta[1,2-c]pyridine exemplifies the convergence of strain and aromaticity, offering unique reactivity:
- Bioactivity : Derivatives exhibit antibacterial, antiviral, and anti-inflammatory properties. For instance, 5-aryl-substituted analogs show 53.8% protection against tobacco mosaic virus (TMV).
- Synthetic versatility : The tricyclic core serves as a platform for functionalization at multiple positions (e.g., C-4, C-5).
- Theoretical interest : The interplay between cyclopropane strain and pyridine aromaticity challenges computational modeling.
Relationship to Other Tricyclic Nitrogen-containing Compounds
This compound belongs to a broader class of tricyclic nitrogen heterocycles, with distinct differences:
Table 2: Comparison to Related Tricyclic Systems
Properties
CAS No. |
17491-89-3 |
|---|---|
Molecular Formula |
C9H5N |
Molecular Weight |
127.146 |
IUPAC Name |
cyclopropa[2,3]cyclopenta[2,4-a]pyridine |
InChI |
InChI=1S/C9H5N/c1-2-10-5-7-3-6-4-9(6)8(1)7/h1-5H |
InChI Key |
HKWBMDHMHPKBIA-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CC3=CC3=C21 |
Synonyms |
Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Formulas
The table below summarizes key structural and chemical properties of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine and related compounds:
*Note: The molecular formula of this compound is inferred based on structural analysis.
Reactivity and Stability
- Cyclopropane Strain : The cyclopropane ring in this compound introduces high ring strain, enhancing reactivity in ring-opening or functionalization reactions compared to less strained analogs like 2,6-Naphthyridine .
- Electron Density: The fused pyridine ring contributes electron-deficient character, akin to 2,6-Naphthyridine, but the cyclopropane moiety may alter π-orbital overlap, distinguishing it from Azuleno[1,2-c]pyridine’s conjugated azulene system .
Pharmacological and Industrial Relevance
- Pharmaceutical Derivatives : this compound derivatives, such as the SHP2 inhibitor described in , demonstrate its utility in targeted cancer therapies. This contrasts with Setiptiline, a structurally related tricyclic compound with established antidepressant activity .
- Synthetic Challenges : The compound’s strained structure complicates synthesis, as seen in the low-temperature (−50°C) reaction conditions required for its pyrazole derivative synthesis . In contrast, Setiptiline’s commercial production is more streamlined due to its stable tricyclic framework.
Q & A
Q. What are the established synthetic routes for constructing the cyclopropa[3,4]cyclopenta[1,2-c]pyridine core structure?
The synthesis typically involves fused-ring formation via [2+1] cyclopropanation or photochemical methods. For example, microwave-assisted synthesis under controlled temperatures (80–120°C) with transition-metal catalysts (e.g., palladium) can stabilize strained intermediates . High-pressure conditions (5–10 GPa) have also been employed to enhance cyclopropane ring closure efficiency, as seen in scaled-up syntheses of analogous fused systems like benzo[6,7]cyclohepta[1,2-b]pyridine . Key challenges include managing steric strain and achieving regioselectivity in ring fusion.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
X-ray crystallography is essential for resolving fused-ring stereochemistry, as demonstrated in cobaltoceniumylamido-pyridinium complexes . High-resolution NMR (¹H, ¹³C, and ¹⁹F for fluorinated derivatives) helps identify electronic environments of bridgehead carbons and substituent effects . Mass spectrometry (HRMS) and IR spectroscopy are used to confirm molecular weight and functional groups, particularly in trifluoromethyl-substituted analogs .
Q. How can researchers mitigate thermal degradation during synthesis or storage?
Thermal stability studies on related cyclopenta[b]indole derivatives suggest storing compounds under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation . Degradation pathways, such as ring-opening or isomerization, can be monitored via differential scanning calorimetry (DSC) and mitigated using stabilizing additives (e.g., radical scavengers) .
Advanced Research Questions
Q. What computational models predict the electronic properties of this compound in donor-acceptor systems?
Density functional theory (DFT) calculations reveal that electron-withdrawing groups (e.g., –CF₃) lower the LUMO energy, enhancing charge-transfer efficiency in materials like donor-acceptor copolymers . Substituent positioning at the cyclopropa ring significantly impacts π-conjugation, as shown in studies on poly[cyclopenta[2,1-b:3,4-b′]dithiophene-alt-pyridine] systems .
Q. How do steric and electronic factors influence regioselectivity in functionalization reactions (e.g., electrophilic substitution)?
Steric hindrance at bridgehead carbons directs electrophiles to less-strained positions, as observed in trifluoromethylation reactions of similar tricyclic systems . Electronic effects dominate in nitration or sulfonation, where electron-rich pyridine nitrogen activates adjacent carbons for substitution . Kinetic vs. thermodynamic control can be probed using time-resolved spectroscopy .
Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?
Comparative studies on cyclopenta[3,4]cyclobuta[1,2-c]pyrazole derivatives highlight the role of ring strain and hybridization (sp² vs. sp³ carbons) in divergent reactivity . Contradictions in Diels-Alder reaction rates, for instance, are attributed to differences in diene distortion energies, validated via computational transition-state analysis .
Methodological Challenges and Solutions
Q. What protocols are recommended for isolating low-abundance impurities in this compound synthesis?
High-performance liquid chromatography (HPLC) with polar stationary phases (C18 or phenyl-hexyl columns) effectively separates impurities like carboethoxy-piperidylidene byproducts . Preparative thin-layer chromatography (PTLC) is used for milligram-scale isolation, followed by structural elucidation via 2D NMR (COSY, NOESY) .
Q. How can researchers optimize enantioselective synthesis of chiral this compound derivatives?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) achieve enantiomeric excess (ee) >90%, as shown in (3bS,4aR)-configured acetamide derivatives . Stereochemical outcomes are validated via circular dichroism (CD) and X-ray crystallography .
Applications in Drug Development
Q. What in vitro assays evaluate the biological activity of this compound-based SHP2 inhibitors?
Kinase inhibition assays (e.g., fluorescence polarization) measure IC₅₀ values against SHP2, with derivatives showing nanomolar potency in cancer cell lines . Cellular uptake and metabolic stability are assessed using LC-MS/MS in hepatocyte models .
Q. How does the fused-ring system enhance pharmacokinetic properties compared to monocyclic analogs?
The rigid tricyclic framework improves metabolic resistance by reducing cytochrome P450 oxidation, as demonstrated in pharmacokinetic studies on imidazo[1,2-c]pyrimidine hybrids . Enhanced blood-brain barrier penetration is attributed to lowered polar surface area (<80 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
